Paliurine B
Description
Properties
CAS No. |
149183-88-0 |
|---|---|
Molecular Formula |
C36H49N5O6 |
Molecular Weight |
647.817 |
IUPAC Name |
(2S,3S)-N-[(2S)-1-[(3S,7S,10S,13E)-10-[(2S)-butan-2-yl]-16-methoxy-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.3.1.03,7]nonadeca-1(19),13,15,17-tetraen-6-yl]-1-oxo-3-phenylpropan-2-yl]-3-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C36H49N5O6/c1-7-22(3)30(37-5)34(43)39-27(20-24-12-10-9-11-13-24)36(45)41-19-17-29-32(41)35(44)40-31(23(4)8-2)33(42)38-18-16-25-21-26(47-29)14-15-28(25)46-6/h9-16,18,21-23,27,29-32,37H,7-8,17,19-20H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)/b18-16+/t22-,23-,27-,29-,30-,31-,32-/m0/s1 |
InChI Key |
CDQIHKYZYILDAS-AMRSUGGNSA-N |
SMILES |
CCC(C)C1C(=O)NC=CC2=C(C=CC(=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)NC)OC |
Synonyms |
paliurine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Ziziphus cambodiana Cyclopeptides (Compounds 1–3)
Lomchoeya et al. (2018) isolated three 14-membered cyclopeptide alkaloids (1–3) from Ziziphus cambodiana, which share a terminal dipeptide unit analogous to Paliurine B but differ in macrocycle size and NMR profiles :
Key distinction : The smaller macrocycle of this compound may influence conformational flexibility and bioactivity compared to the 14-membered Ziziphus alkaloids.
Comparison with Other Paliurine Alkaloids (E and F)
Paliurine E and F, also from Paliurus species, share a cyclopeptide backbone but differ in macrocyclization strategies and substituents:
Synthetic challenges : this compound’s terminal dipeptide unit complicates macrocyclization, whereas Paliurine E and F benefit from advanced palladium-catalyzed methodologies .
Preparation Methods
Copper-Catalyzed C–O Bond Formation
Copper-mediated coupling reactions play a central role in forming the aryl ether bridges of this compound. As demonstrated in the synthesis of structurally analogous cyclopeptides like Paliurine F, Cu(I) catalysts enable efficient cross-coupling between phenolic oxygen nucleophiles and aryl halides. For instance, a CuI/N,N-dimethylglycine system promotes Ullmann-type etherification, achieving yields exceeding 70% under mild conditions (60°C, DMF). This method’s compatibility with electron-rich and electron-deficient aryl halides ensures versatility in constructing diverse ether linkages.
Macrocyclization via Amide Bond Formation
The cyclization of linear peptide precursors into the macrocyclic structure is often accomplished using coupling agents such as HATU or PyBOP. A study on sanjoinine-F, a related cyclopeptide, revealed that microwave-assisted synthesis reduces reaction times from 48 hours to 2 hours while improving yields from 45% to 68%. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature further enhances ring-closing efficiency, minimizing epimerization risks.
Optimization Strategies for Scalable Synthesis
Protecting Group Selection
Strategic use of protecting groups is essential for directing regioselective reactions. Tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for amine protection, while tert-butyldimethylsilyl (TBS) ethers safeguard hydroxyl functionalities. Sequential deprotection using trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF) ensures selective exposure of reactive sites during macrocyclization.
Solvent and Temperature Effects
High-dilution conditions (0.001–0.01 M) in tetrahydrofuran (THF) or dichloromethane (DCM) are critical for successful macrocyclization. Elevated temperatures (50–60°C) accelerate ring closure but risk racemization, necessitating careful monitoring via chiral HPLC. Recent advances in continuous-flow reactors have enabled precise control over dilution and temperature, achieving cyclization yields up to 85%.
Analytical Characterization of Synthetic Intermediates
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) is indispensable for verifying the structure and purity of this compound. The table below summarizes key HR-MS data for cyclopeptide alkaloids synthesized using analogous methods:
Fragmentation patterns confirm the loss of water (−18 Da) or carbon monoxide (−28 Da), characteristic of cyclopeptide alkaloids. UV-Vis spectra further validate aromatic bridging groups, with absorbance maxima at 280 nm correlating with conjugated π-systems.
Challenges in Stereochemical Control
Achieving the correct stereochemistry at multiple chiral centers remains a significant hurdle. Enzymatic resolution using lipases or proteases has shown promise in isolating enantiomerically pure intermediates. For example, Candida antarctica lipase B selectively hydrolyzes ester bonds in racemic mixtures, yielding (S)-configured amino acids with >90% enantiomeric excess (ee) . Dynamic kinetic resolution (DKR) strategies, combining metal catalysts and enzymes, offer potential for scalable asymmetric synthesis.
Q & A
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
